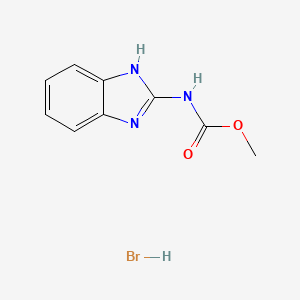
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide is a chemical compound with the molecular formula C9H10BrN3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide typically involves the reaction of benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The product is then treated with hydrobromic acid to obtain the monohydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of Methyl 1H-benzimidazol-2-ylcarbamate.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide involves its interaction with cellular components. The compound binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This results in the malsegregation of chromosomes, leading to cell cycle arrest and apoptosis. The compound’s effects are particularly pronounced in rapidly dividing cells, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate: This compound is structurally similar and shares some biological activities.
Carbendazim: Another benzimidazole derivative with fungicidal properties.
Mebendazole: A well-known antiparasitic agent that is structurally related to Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide.
Uniqueness
This compound is unique due to its specific binding affinity to tubulin proteins and its potential applications in both antifungal and anticancer therapies. Its ability to disrupt microtubule assembly distinguishes it from other similar compounds, making it a valuable compound for further research and development.
Propiedades
Número CAS |
85187-34-4 |
|---|---|
Fórmula molecular |
C9H10BrN3O2 |
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
methyl N-(1H-benzimidazol-2-yl)carbamate;hydrobromide |
InChI |
InChI=1S/C9H9N3O2.BrH/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H2,10,11,12,13);1H |
Clave InChI |
MIDUSXSVFYCCEX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=CC=CC=C2N1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


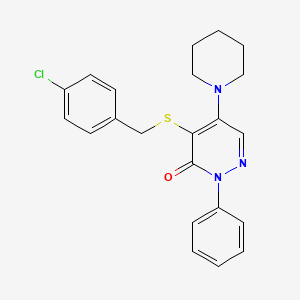

![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)

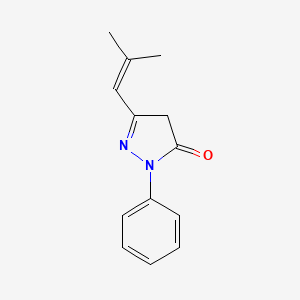
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
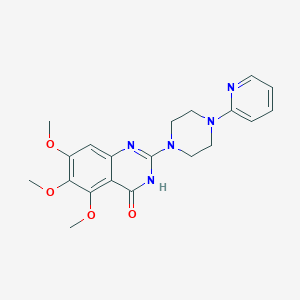
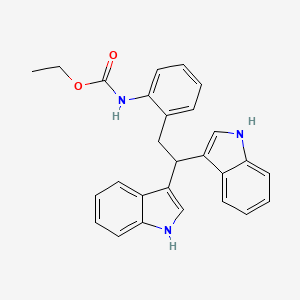
![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)

![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)

![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
